クラリスロマイシン (9E)-O-メチルオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clarithromycin (9E)-O-Methyloxime, also known as Clarithromycin (9E)-O-Methyloxime, is a useful research compound. Its molecular formula is C39H72N2O13 and its molecular weight is 777.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clarithromycin (9E)-O-Methyloxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clarithromycin (9E)-O-Methyloxime including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
Clarithromycin (9E)-O-Methyloxime, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
The compound inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, Clarithromycin (9E)-O-Methyloxime may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .
Biochemical Pathways
Upon administration, Clarithromycin (9E)-O-Methyloxime undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . This metabolite works synergistically with its parent compound, enhancing the overall antibacterial effect .
Pharmacokinetics
Clarithromycin (9E)-O-Methyloxime is well absorbed from the gastrointestinal tract . Its systemic bioavailability is about 55%, reduced due to first-pass metabolism . The compound undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The primary metabolite is mainly excreted in the urine with the parent compound . A reduction in urinary clearance in the elderly and in patients with renal impairment is associated with an increase in area under the plasma concentration-time curve, peak plasma concentrations, and elimination half-life .
Result of Action
The action of Clarithromycin (9E)-O-Methyloxime results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth or death of the bacteria . This makes it effective in the treatment of a wide variety of bacterial infections such as acute otitis, pharyngitis, tonsillitis, respiratory tract infections, uncomplicated skin infections, and helicobacter pylori infection .
Action Environment
生化学分析
Biochemical Properties
The biochemical properties of Clarithromycin (9E)-O-Methyloxime are not well-documented in the literature. It can be inferred from the properties of its parent compound, clarithromycin. Clarithromycin interacts with various enzymes and proteins, particularly those involved in bacterial protein synthesis . The nature of these interactions is typically inhibitory, preventing the bacteria from synthesizing essential proteins and thus inhibiting their growth .
Cellular Effects
The cellular effects of Clarithromycin (9E)-O-Methyloxime are also not well-documented. Clarithromycin has been shown to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Clarithromycin exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . It is possible that Clarithromycin (9E)-O-Methyloxime has a similar mechanism of action.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Clarithromycin (9E)-O-Methyloxime in laboratory settings. A study on clarithromycin found that it is stable and does not degrade significantly over time . It is likely that Clarithromycin (9E)-O-Methyloxime has similar stability.
Dosage Effects in Animal Models
Studies on clarithromycin have shown that it can cause adverse effects at high doses . It is possible that Clarithromycin (9E)-O-Methyloxime has similar dosage-dependent effects.
Metabolic Pathways
Clarithromycin is known to be metabolized in the liver by the enzyme cytochrome P450 3A . It is possible that Clarithromycin (9E)-O-Methyloxime is metabolized by similar pathways.
Transport and Distribution
Clarithromycin is known to be distributed widely throughout the body, including in tissues and cells . It is likely that Clarithromycin (9E)-O-Methyloxime has a similar distribution.
Subcellular Localization
Given that clarithromycin acts on the bacterial ribosome, it is likely that Clarithromycin (9E)-O-Methyloxime also localizes to the ribosome .
生物活性
Clarithromycin (9E)-O-Methyloxime is a derivative of the macrolide antibiotic clarithromycin, which is known for its broad-spectrum antimicrobial activity. This compound is particularly significant due to its enhanced biological properties compared to its parent compound. This article reviews the biological activity of Clarithromycin (9E)-O-Methyloxime, focusing on its antimicrobial effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Antimicrobial Activity
Clarithromycin exhibits a wide range of antimicrobial activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) of clarithromycin and its derivatives against selected pathogens:
Pathogen | Clarithromycin MIC (mg/L) | Clarithromycin (9E)-O-Methyloxime MIC (mg/L) |
---|---|---|
Staphylococcus aureus | 0.5 - 2 | TBD |
Streptococcus pneumoniae | 0.12 - 4 | TBD |
Haemophilus influenzae | 1 - 4 | TBD |
Mycobacterium avium complex | 0.25 - 1 | TBD |
Legionella pneumophila | 0.5 - 2 | TBD |
Note: The MIC values for Clarithromycin (9E)-O-Methyloxime are still under investigation and require further studies to establish precise values.
Clarithromycin functions primarily by inhibiting bacterial protein synthesis. It binds reversibly to the 23S rRNA of the 50S ribosomal subunit, blocking translocation and thereby preventing peptide chain elongation during translation. This mechanism is similar to that of erythromycin but with enhanced efficacy against certain resistant strains due to the formation of active metabolites such as 14-hydroxyclarithromycin .
Pharmacokinetics
Clarithromycin is characterized by its excellent oral bioavailability and stability in acidic environments, allowing for effective absorption in the gastrointestinal tract. The pharmacokinetic profile includes:
- Absorption: Rapidly absorbed with peak plasma concentrations reached within 2-3 hours.
- Distribution: High tissue penetration, particularly in lung tissues, where concentrations can exceed serum levels significantly .
- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, with a significant proportion converted to active metabolites.
- Excretion: Excreted mainly through bile and urine, with approximately 10-20% of the drug eliminated unchanged .
Clinical Applications and Case Studies
Clarithromycin has been explored beyond its traditional use as an antibiotic. Recent studies indicate potential roles in oncology and immunomodulation:
-
Oncology Applications:
- A study demonstrated that clarithromycin could enhance the efficacy of chemotherapy in patients with advanced non-small cell lung cancer (NSCLC), significantly increasing median survival times .
- In a clinical trial involving patients with hematologic malignancies, clarithromycin showed effectiveness as an adjunct therapy, improving overall response rates .
- Prophylactic Use:
- Resistance Patterns:
特性
CAS番号 |
127182-44-9 |
---|---|
分子式 |
C39H72N2O13 |
分子量 |
777.0 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3/b40-29-/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 |
InChIキー |
BZXVFUGKJGEBBE-RDLANEIQSA-N |
SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
同義語 |
6-O-Methylerythromycin (9E)-9-(O-Methyloxime); Clarithromycin Impurity G; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。